molecular formula C17H15NO3 B14119461 N-(4-Allyloxycarbonylphenyl)benzamide

N-(4-Allyloxycarbonylphenyl)benzamide

Cat. No.: B14119461
M. Wt: 281.30 g/mol
InChI Key: PAVDGHFBDZSQFG-UHFFFAOYSA-N
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Description

N-(4-Allyloxycarbonylphenyl)benzamide is a benzamide derivative featuring a benzamide moiety linked to a para-substituted phenyl ring with an allyloxycarbonyl group (-O-CO-allyl). Benzamides are widely studied for their pharmacological activities, including enzyme modulation (e.g., histone acetyltransferase (HAT) inhibition/activation, ) and receptor-targeted effects (e.g., PD-L1 inhibition, ). The allyloxycarbonyl substituent may influence solubility, cell permeability, and binding affinity compared to simpler substituents like methoxy or chloro groups .

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

prop-2-enyl 4-benzamidobenzoate

InChI

InChI=1S/C17H15NO3/c1-2-12-21-17(20)14-8-10-15(11-9-14)18-16(19)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,18,19)

InChI Key

PAVDGHFBDZSQFG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Allyloxycarbonylphenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and mild, providing high yields and an eco-friendly process.

Industrial Production Methods

Industrial production methods for benzamide derivatives, including this compound, often involve similar condensation reactions. The use of solid acid catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring efficient and sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-Allyloxycarbonylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives .

Scientific Research Applications

N-(4-Allyloxycarbonylphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Allyloxycarbonylphenyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Substituents Key Activities/Properties Evidence Source
N-(4-Allyloxycarbonylphenyl)benzamide Para-allyloxycarbonyl Hypothesized HAT modulation, PD-L1 inhibition* Inferred
CTPB (Compound 6, ) 4-chloro-3-trifluoromethylphenyl Activates p300 HAT activity
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide (Compound 4, ) 5-chloro-2-methoxy, sulphamoyl PD-L1 inhibition (53.3%)
N-(4-chlorophenyl)benzamide () 4-chloro Antimicrobial (Cu/Co complexes active)
N-(4-sulphamoylphenyl)benzamide () 4-sulphamoyl Anti-cancer, anti-HIV, enzyme inhibition
N-(4-Allyloxy-phenyl)-4-chloro-benzamide () 4-chloro, allyloxy Structural analog (activity unspecified)

Key Comparisons:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., chloro, trifluoromethyl) : Enhance enzyme-binding affinity. For example, CTPB () activates p300 HAT due to its chloro- and trifluoromethyl groups, which stabilize charge interactions .
  • Electron-Donating Groups (e.g., methoxy, allyloxy) : Improve solubility and cell permeability. The allyloxycarbonyl group in this compound may offer similar benefits, though its steric bulk could reduce binding efficiency compared to smaller groups like methoxy .
  • Sulphonamides (e.g., ) : Enable diverse pharmacological actions (e.g., PD-L1 inhibition, anti-cancer) via hydrogen bonding and sulfonamide-protein interactions .

Biological Activity Trends: HAT Modulation: CTPB and CTB () demonstrate that chloro/trifluoromethyl substituents are critical for HAT activation, whereas allyloxycarbonyl derivatives may require optimization for similar efficacy . Antimicrobial Activity: Piperidine-containing benzamides () and their metal complexes () show enhanced activity against bacteria and parasites, suggesting that bulky substituents like allyloxycarbonyl could be explored for similar applications . Anti-Cancer Potential: Sulphonamide-linked benzamides () inhibit cancer cell proliferation via PD-L1 or metalloprotease pathways.

Synthetic Accessibility :

  • Allyloxycarbonyl derivatives can be synthesized via coupling reactions similar to those in (Mannich-Einhorn reactions) or using benzamidomethylating reagents .
  • Compared to sulphonamide derivatives (), allyloxycarbonyl-substituted benzamides may require milder conditions due to the allyl group’s sensitivity to strong acids/bases .

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